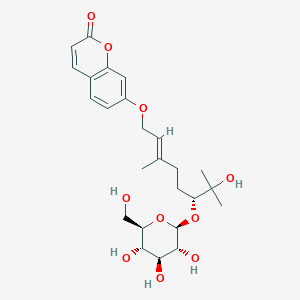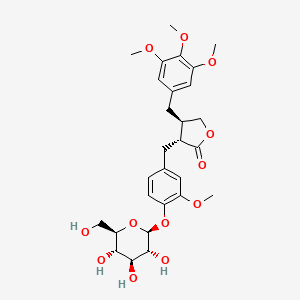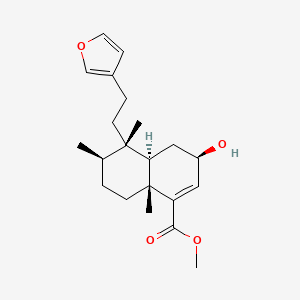
Diversoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diversoside is a natural product that can be isolated from Notopterygium forbesii . It is a coumarin compound isolated from the aerial parts of Aster subspicatus . The chemical structure of this compound is represented by the formula C25H34O10 .
Molecular Structure Analysis
The molecular weight of this compound is 494.53 . Its molecular formula is C25H34O10 . The SMILES representation of its structure is O=C1C=CC2=CC=C (OC/C=C ©/CCC (O [C@H]3 [C@@H] ( [C@H] ( [C@@H] ( [C@@H] (CO)O3)O)O)O)C © (O)C)C=C2O1 .Applications De Recherche Scientifique
"The Scientific Competitiveness of Nations" by Cimini, Gabrielli, and Labini (2014) discusses the importance of diversification in a nation's research system for scientific and technological competitiveness (Cimini, Gabrielli, & Labini, 2014).
"Biodiversity and ecosystem services science for a sustainable planet: the DIVERSITAS vision for 2012-20" by Larigauderie et al. (2012) presents a strategic vision for research on biodiversity and ecosystem services (Larigauderie et al., 2012).
"Efforts at Broadening Participation in the Sciences: An Examination of the Mentoring Experiences of Students from Underrepresented Groups" by Prunuske et al. (2016) looks at how diversifying the scientific enterprise is vital for progress in research (Prunuske et al., 2016).
"Inositol derivatives: evolution and functions" by Michell (2008) explores the various functions and evolutionary aspects of inositol derivatives, which may provide some indirect context for the study of Diversoside (Michell, 2008).
"Organosilicon molecules with medicinal applications" by Franz and Wilson (2013) discusses the medical applications of organosilicon molecules, which could be relevant to understanding the applications of various compounds including this compound (Franz & Wilson, 2013).
"Sesquiterpenoids and flavonoids from the aerial parts of Tithonia diversifolia and their cytotoxic activity" by Kuroda et al. (2007) examines the cytotoxic activity of compounds from Tithonia diversifolia, which could be related to the study of this compound (Kuroda et al., 2007).
Propriétés
IUPAC Name |
7-[(E,6R)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19-,21-,22+,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVEVZRJJWBAP-UFTFMSQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



